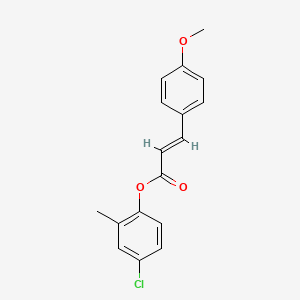

![molecular formula C22H28ClN3O2 B5519533 N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, often starting with cyclization reactions, utilizing catalysts such as piperidine, and further transformations through reactions with different reagents to yield various derivatives. For instance, cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, followed by reactions with hydrazines to form a variety of derivatives (Anusevičius et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using techniques like X-ray diffraction, which reveals details about the arrangement of atoms within the molecule. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, providing insights into its molecular geometry and bonding interactions (Hu Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents, leading to the formation of new chemical bonds and structures. For example, the reaction of N,N-dimethyl-3-oxobutanamide with aromatic aldehydes in the presence of piperidine results in the formation of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, showcasing its reactivity and potential for generating diverse derivatives (Gein et al., 2009).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research has shown that compounds similar to N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their molecular interactions with cannabinoid receptors. These studies employ methods like conformational analysis and molecular field analysis to understand binding interactions and develop pharmacophore models (Shim et al., 2002).

Structural and Chemical Transformations

Another area of research involves the structural and chemical transformations of related compounds. For example, the cyclization reaction of compounds similar to the one , leading to the formation of various derivatives, has been studied. These transformations are significant in understanding the chemical properties and potential applications of such compounds (Anusevičius et al., 2014).

Synthesis and Evaluation of Derivatives

Research has also been conducted on the synthesis and evaluation of various derivatives of similar compounds. For instance, the synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone, which possess potential antidepressant and nootropic activities, highlights the significance of such chemical structures in pharmacology (Thomas et al., 2016).

Neuropharmacological Applications

Further research into similar compounds has explored their neuropharmacological applications. For instance, studies on glycine transporter 1 inhibitors, which share structural similarities, demonstrate the potential of these compounds in addressing central nervous system disorders (Yamamoto et al., 2016).

Anti-Alzheimer's Agents

Compounds structurally related to N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been evaluated for their potential as anti-Alzheimer's agents. This includes the synthesis and biological evaluation of oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein (Mohamed et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O2/c1-24-16-19(7-10-21(24)27)22(28)25(2)14-18-4-3-12-26(15-18)13-11-17-5-8-20(23)9-6-17/h5-10,16,18H,3-4,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNGOSYQHYUMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N(C)CC2CCCN(C2)CCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

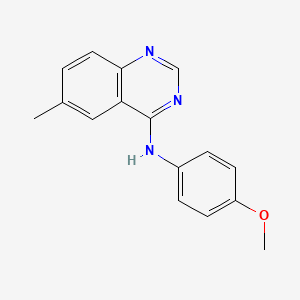

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

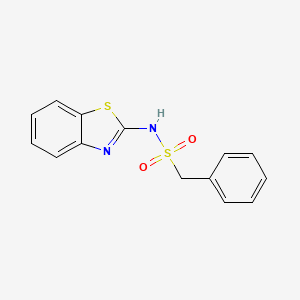

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)

![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)